5-Thfpdu 5-Thfpdu
Brand Name: Vulcanchem
CAS No.: 111712-56-2
VCID: VC20910927
InChI: InChI=1S/C14H12F9N3O6/c15-12(16,17)9(30)25-11(13(18,19)20,14(21,22)23)4-1-24-10(31)26(2-4)8-7(29)6(28)5(3-27)32-8/h1-2,5-8,27-29H,3H2,(H,25,30)/t5-,6-,7-,8-/m1/s1
SMILES: C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F
Molecular Formula: C14H12F9N3O6
Molecular Weight: 489.25 g/mol

5-Thfpdu

CAS No.: 111712-56-2

Cat. No.: VC20910927

Molecular Formula: C14H12F9N3O6

Molecular Weight: 489.25 g/mol

* For research use only. Not for human or veterinary use.

5-Thfpdu - 111712-56-2

Specification

CAS No. 111712-56-2
Molecular Formula C14H12F9N3O6
Molecular Weight 489.25 g/mol
IUPAC Name N-[2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]-1,1,1,3,3,3-hexafluoropropan-2-yl]-2,2,2-trifluoroacetamide
Standard InChI InChI=1S/C14H12F9N3O6/c15-12(16,17)9(30)25-11(13(18,19)20,14(21,22)23)4-1-24-10(31)26(2-4)8-7(29)6(28)5(3-27)32-8/h1-2,5-8,27-29H,3H2,(H,25,30)/t5-,6-,7-,8-/m1/s1
Standard InChI Key RCGPDURDMUIWBE-WCTZXXKLSA-N
Isomeric SMILES C1=C(C=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F
SMILES C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F
Canonical SMILES C1=C(C=NC(=O)N1C2C(C(C(O2)CO)O)O)C(C(F)(F)F)(C(F)(F)F)NC(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator